1-[(3-Bromophenyl)methyl]piperidin-2-one
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWYSNCHULVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction
Reagents and Conditions :
The key step involves reacting an N-protected 3-piperidone with a 3-bromophenylmagnesium bromide Grignard reagent in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (0–5 °C). The Grignard reagent is typically prepared as a 2 mol/L solution in THF.Mechanism :
The nucleophilic addition of the Grignard reagent to the carbonyl carbon of the piperidone forms a tertiary alcohol intermediate, 3-hydroxy-3-(3-bromophenyl)piperidine.Workup :
The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.Yield :
Yields of the hydroxy intermediate are typically high (around 90%) with good purity confirmed by TLC and mass spectrometry.
Hydroxyl Group Elimination
Purpose :
To convert the tertiary alcohol to the corresponding alkene intermediate, facilitating subsequent hydrogenation.Method :
The elimination can be performed using a silylating agent or other suitable dehydrating reagents under controlled conditions.Outcome :
A mixture of alkene compounds is obtained, which can be hydrogenated in the next step.
Catalytic Hydrogenation
Catalyst and Conditions :
Transition metal catalysts such as palladium or platinum are used under hydrogen atmosphere to reduce the alkene to the saturated piperidine ring.Result :
This step yields N-protected 3-(3-bromophenyl)piperidine.
Deprotection and Chiral Resolution
Deprotection :
Removal of the N-protecting group (e.g., benzyl or tert-butyldimethylsilyl) is achieved using appropriate reagents like hydrogenolysis or acidic conditions.Chiral Resolution :
If enantiomerically pure compounds are desired, racemic mixtures are resolved using acidic resolving agents such as L-tartaric acid in isopropanol, followed by crystallization.Example :
The tartrate salts are crystallized from methanol at low temperatures to afford enantiomerically enriched products.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Grignard Addition | 3-Bromophenylmagnesium bromide, THF, 0–5 °C | 3-Hydroxy-3-(3-bromophenyl)piperidine | ~90%, purified by silica gel chromatography |
| 2 | Hydroxyl Elimination | Silylating agent or dehydrating reagent | Alkene intermediate | Mixture of compounds |
| 3 | Catalytic Hydrogenation | Pd or Pt catalyst, H2 atmosphere | N-protected 3-(3-bromophenyl)piperidine | High conversion |
| 4 | Deprotection | Hydrogenolysis or acid treatment | 3-(3-Bromophenyl)piperidine | Complete deprotection |
| 5 | Chiral Resolution | L-tartaric acid in isopropanol, crystallization | Enantiomerically enriched piperidine | Crystallization at low temperature |
Research Findings and Notes
The Grignard reaction is highly efficient for introducing the 3-bromophenyl substituent onto the piperidone ring nitrogen after protection.
The elimination step requires careful control to avoid side reactions and to ensure formation of the correct alkene intermediate.
Hydrogenation under mild conditions ensures saturation of the ring without affecting the bromine substituent.
Chiral resolution is critical for obtaining enantiomerically pure compounds, which are often necessary for biological activity studies.
The use of protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups is essential to prevent side reactions during the Grignard addition and elimination steps.
Analytical techniques such as TLC, mass spectrometry (MS-ESI), and NMR are routinely employed to monitor reaction progress and confirm product structures.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 1-[(3-Bromophenyl)methyl]piperidin-2-one and its derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's ability to inhibit cancer cell proliferation. Specifically, compounds derived from this scaffold have demonstrated effectiveness against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial activities. Research has documented the synthesis of derivatives that exhibit potent activity against multi-drug resistant bacterial strains. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can significantly enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on potency against various targets:
| Modification | Target Activity | Observations |
|---|---|---|
| Bromine substitution on phenyl | Increased anticancer activity | Enhances binding affinity to target proteins |
| Alkyl chain length variation | Altered bioavailability | Longer chains improve membrane permeability |
| Heterocyclic replacements | Broadened spectrum of activity | New derivatives show enhanced selectivity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:
- Targeting Trypanosomiasis : A study focused on optimizing piperidine derivatives for treating Trypanosoma brucei infections demonstrated that modifications to the piperidine scaffold significantly improved brain penetration and inhibitory potency against the target enzyme, NMT (N-myristoyltransferase). The lead compound showed an IC50 value of 0.002 μM, indicating high potency .
- Antitumor Activity : Another investigation into a series of piperidine-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through dual inhibition of topoisomerases and tubulin dynamics. These findings suggest a promising avenue for developing multi-targeted anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Bromophenyl-Substituted Piperidin-2-one Derivatives
The meta-substituted derivative (target compound) balances steric accessibility and electronic effects, making it suitable for reactions requiring moderate reactivity. In contrast, para-substituted analogs exhibit higher symmetry, which can improve crystallinity for structural analysis .
Functional Analogs: Piperidinones in Bioactive Molecules
Piperidin-2-one derivatives are prevalent in drug discovery. Examples include:
- Compound 27 (1-(3-fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one): A potent FXa inhibitor (IC₅₀ in micromolar range) with dual anticoagulant activity in intrinsic and extrinsic clotting pathways .
- Compound 34 (4-(4-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-fluorophenyl)thiomorpholine-3-one): Selective FXa inhibitor targeting the extrinsic pathway .
Key Difference: The target compound lacks the triazole and fluorine substituents present in these analogs, which are critical for enzyme binding.
Halogen-Substituted Chalcone Derivatives
Chalcones with bromophenyl groups demonstrate notable cytotoxicity:
Table 2: Cytotoxicity of Bromophenyl Chalcones Against MCF-7 Cells
flexible chalcone backbone) suggest divergent mechanisms of action.
Biological Activity
Overview
1-[(3-Bromophenyl)methyl]piperidin-2-one is an organic compound belonging to the piperidinone class, characterized by a piperidine ring substituted with a bromophenylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities and potential applications as an enzyme inhibitor and receptor ligand.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 269.15 g/mol
- Structure : The compound features a piperidine core with a 3-bromophenyl group attached via a methylene (-CH-) linker.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenylmethyl moiety enhances the compound's binding affinity, which can modulate various biological pathways. The exact mechanisms vary depending on the target and context of use .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and related compounds. For instance, research has shown that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | Concentration (μM) | Effect on Cell Viability |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis | |
| Various Tumor Cells | 10.0 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Case Study 1: Anticancer Mechanism Investigation
A detailed investigation focused on the apoptosis-inducing effects of piperidinone derivatives, including this compound, revealed that these compounds could enhance caspase-3 activity significantly at higher concentrations (10 μM), confirming their role in promoting programmed cell death in cancer cells .
Case Study 2: Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial efficacy of piperidinone derivatives, it was found that halogen substituents significantly contributed to the bioactivity of these compounds, with this compound exhibiting robust activity against various pathogenic bacteria .
Q & A
Q. Advanced
- Single-crystal growth : Use slow evaporation of saturated solutions (e.g., ethanol/water).
- Data collection : Employ a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
- Structure refinement : Use SHELXL for small-molecule refinement and SHELXS for phase solution .
- Validation : Check for disorder, thermal parameters, and hydrogen bonding using PLATON or ORTEP-3 for graphical representation .
What methodologies are effective in studying the coordination chemistry of this compound with metal ions?
Q. Advanced
- Spectrophotometric titration : Monitor complex formation with Fe(III) or other transition metals at varying pH (e.g., acetate buffer, pH 4–6).
- Job’s method : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .
- DFT calculations : Analyze electronic interactions between the bromophenyl group and metal d-orbitals.
How can researchers resolve enantiomers of derivatives of this compound?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .
What strategies address contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-specific effects.
- Structural analogs : Compare activity with 4-bromophenyl or non-halogenated derivatives to isolate electronic vs. steric contributions .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in assay protocols (e.g., incubation time, serum concentration).
How does the 3-bromophenyl substituent influence the compound’s reactivity?
Q. Advanced
- Electron-withdrawing effect : The bromine atom deactivates the benzene ring, directing electrophilic substitution to the meta position.
- Steric hindrance : The bulky benzyl group may slow N-alkylation kinetics but stabilize intermediates in SNAr reactions.
- Coordination ability : The Br atom can act a weak Lewis base in metal complexes, as observed in Fe(III) studies .
What computational methods model the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PDB structures.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity .
What are the stability and storage recommendations for this compound?
Q. Basic
- Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar).
- Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the lactam ring in humid conditions).
How to analyze reaction mechanisms involving this compound using kinetic studies?
Q. Advanced
- Isotopic labeling : Use deuterated solvents (D₂O) to trace proton transfer steps in NMR.
- Quench-flow experiments : Capture short-lived intermediates (e.g., enolates) at sub-zero temperatures.
- Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
